molecular formula C7H13N3 B6144307 1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine CAS No. 1156888-55-9

1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No. B6144307
CAS RN: 1156888-55-9
M. Wt: 139.20 g/mol
InChI Key: OJNHYZJZNFJNRP-UHFFFAOYSA-N
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Description

“1-(4,5-dimethyl-1H-imidazol-2-yl)ethan-1-amine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . A specific synthesis example related to “this compound” is the synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It’s highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It’s highly soluble in water and other polar solvents .

Scientific Research Applications

1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-amine has been studied in a variety of scientific research applications. For example, it has been used to study the effects of various drugs on the central nervous system. It has also been used to study the effects of various hormones on the development of cancer cells. Additionally, it has been used to study the effects of various environmental pollutants on the human body.

Advantages and Limitations for Lab Experiments

1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-amine has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize and is available commercially. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that this compound is not water-soluble, so it must be dissolved in a suitable solvent before use. Additionally, it is not recommended for use in experiments involving live animals, as it can be toxic in high doses.

Future Directions

1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-amine has a variety of potential applications in the field of scientific research. For example, it could be used in the development of novel drugs for the treatment of various diseases, such as anxiety and depression. Additionally, it could be used to study the effects of various environmental pollutants on the human body. Finally, it could be used to study the effects of various hormones on the development of cancer cells.

Synthesis Methods

1-(4,5-Dimethyl-1H-imidazol-2-yl)ethan-1-amine is synthesized from this compound-1H-imidazole-2-ethanol. This compound is synthesized by reacting this compound-1H-imidazole-2-ethanol with either ammonia or an amine in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C and takes approximately 2 hours to complete. The resulting product is 1-(this compound-1H-imidazol-2-yl)ethan-1-amine.

properties

IUPAC Name

1-(4,5-dimethyl-1H-imidazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-4(8)7-9-5(2)6(3)10-7/h4H,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNHYZJZNFJNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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